

# Spectroscopic Profile of 3-Phenylquinoxaline-2-thiol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Phenylquinoxaline-2-thiol

CAS No.: 58861-61-3

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-phenylquinoxaline-2-thiol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound and its derivatives.

## Introduction to 3-Phenylquinoxaline-2-thiol

**3-Phenylquinoxaline-2-thiol** exists in a tautomeric equilibrium with its thione form, 3-phenylquinoxaline-2(1H)-thione.[1] This dynamic equilibrium is influenced by the solvent and the solid-state packing of the molecule. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmaceutical activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A thorough understanding of the spectroscopic characteristics of **3-phenylquinoxaline-2-thiol** is therefore fundamental for its application in drug design and development.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **3-phenylquinoxaline-2-thiol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the molecular framework and the tautomeric equilibrium.

## Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

Sample Preparation:

- Weigh approximately 5-10 mg of the synthesized **3-phenylquinoxaline-2-thiol**.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The choice of DMSO- $d_6$  is crucial as it can solubilize both tautomers and allow for the observation of the exchangeable N-H proton.[\[4\]](#)
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[\[5\]](#)
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-16 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse program (zgpg30).

- Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.
- Reference: Tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm).[5]

*Fig. 1: Workflow for NMR data acquisition and processing.*

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Summary

The following table summarizes the key NMR signals for 3-phenylquinoxaline-2(1H)-thione, the predominant tautomer in DMSO-d<sub>6</sub>.[\[4\]](#)

$^1\text{H}$ NMR (500 MHz, DMSO-d <sub>6</sub> )	$^{13}\text{C}$ NMR (126 MHz, DMSO-d <sub>6</sub> )
Chemical Shift ( $\delta$ , ppm)	Multiplicity
14.5 (approx.)	br s
7.89	dd, J = 8.2, 1.3 Hz
7.85 (m)	m
7.67	ddd, J = 8.4, 7.0, 1.4 Hz
7.61	dd, J = 8.3, 1.4 Hz
7.49 (m)	m
7.44 (m)	m

## Interpretation of NMR Spectra

The  $^1\text{H}$  NMR spectrum in DMSO-d<sub>6</sub> clearly indicates the presence of the thione tautomer. The broad singlet observed at approximately 14.5 ppm is characteristic of the N-H proton of the quinoxaline ring.[\[4\]](#) The aromatic region of the spectrum, between 7.4 and 7.9 ppm, displays a complex pattern of multiplets corresponding to the protons of the phenyl ring and the quinoxaline core.

In the  $^{13}\text{C}$  NMR spectrum, the signal at 174.8 ppm is a key indicator of the thione form, corresponding to the C=S carbon.[4] The remaining aromatic carbon signals appear in the expected range of 116-161 ppm. The presence of a single set of signals for the quinoxaline and phenyl rings suggests that one tautomer is predominant in the DMSO solution.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Experimental Protocol: IR Data Acquisition

Sample Preparation:

- Ensure the sample is dry.
- For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a transparent pellet.

Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[6]
- Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: 16-32 scans are averaged to obtain a good quality spectrum.

### Predicted IR Absorption Data

Based on the tautomeric equilibrium and data from related compounds, the following characteristic IR absorption bands are expected for **3-phenylquinoxaline-2-thiol/thione**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3100	Medium, Broad	N-H stretch (thione form)[7]
3100-3000	Medium	Aromatic C-H stretch[8]
~2550	Weak	S-H stretch (thiol form)[9]
1620-1580	Medium-Strong	C=N and C=C stretching (aromatic rings)
1200-1050	Strong	C=S stretch (thione form)
770-730 and 710-690	Strong	C-H out-of-plane bending (aromatic)

## Interpretation of IR Spectrum

The IR spectrum will provide critical evidence for the predominant tautomeric form in the solid state. The presence of a broad absorption band in the 3200-3100 cm<sup>-1</sup> region would be indicative of the N-H stretching vibration of the thione tautomer.[7] Conversely, a weak absorption around 2550 cm<sup>-1</sup> would suggest the presence of the S-H bond of the thiol form.[9] A strong band in the 1200-1050 cm<sup>-1</sup> region is characteristic of the C=S stretching vibration, further confirming the thione structure.[7] The aromatic C-H stretching vibrations are expected just above 3000 cm<sup>-1</sup>, while the C=N and C=C stretching vibrations of the quinoxaline and phenyl rings will appear in the 1620-1580 cm<sup>-1</sup> region.[8]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

## Experimental Protocol: MS Data Acquisition

Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is then introduced into the mass spectrometer.

#### Instrument Parameters:

- Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for this type of molecule.[1][10]
- Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.
- Mode: Positive ion mode is typically used to observe the protonated molecule  $[M+H]^+$ .

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